molecular formula C11H14F3NO B1423088 {2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine CAS No. 1250624-05-5

{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine

Cat. No. B1423088
CAS RN: 1250624-05-5
M. Wt: 233.23 g/mol
InChI Key: MLYOKIOAFOIIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine”, also known as TMA-2, is a research chemical that belongs to the substituted amphetamine class of compounds. It has a CAS Number of 1250624-05-5 and a molecular weight of 233.23 . The IUPAC name for this compound is 2-methoxy-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F3NO/c1-15-10(7-16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,10,15H,7H2,1-2H3 . This indicates that the compound has a carbon backbone with a methoxy group and a trifluoromethyl group attached to the phenyl ring.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

1. Biomarkers for Investigating Tobacco and Cancer

Research indicates that human urinary carcinogen metabolites, including those from tobacco, offer valuable insights into the links between tobacco use and cancer. These biomarkers, derived from various carcinogens found in tobacco smoke, are crucial for understanding exposure levels and the metabolic processes involved in carcinogenesis. The analysis of these metabolites has been instrumental in evaluating the risks associated with tobacco products and environmental tobacco smoke exposure (Hecht, 2002).

2. Antitumorigenic and Antiangiogenic Effects of Estrogen Metabolites

The estrogen metabolite 2-methoxyestradiol has been examined for its potential protective effects against estrogen-induced cancers. This research explores the biochemical pathways through which estrogen and its metabolites, including 2-methoxy derivatives, influence tumorigenesis and angiogenesis. The findings suggest that understanding the metabolism of estrogens and their derivatives could lead to new strategies for cancer prevention (Zhu & Conney, 1998).

3. Hydroaminomethylation of Oleochemicals

The hydroaminomethylation (HAM) reaction of vegetable oils, catalyzed by rhodium, demonstrates the potential of using amines and derivatives for synthesizing bio-based compounds with industrial applications. This approach highlights the versatility of amines in creating functionalized compounds for use in polymer chemistry and as bio-based surfactants, emphasizing the importance of catalytic processes in green chemistry (Vanbésien et al., 2018).

4. Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) have been studied for the degradation of nitrogen-containing compounds, including amines and azo dyes, which are resistant to conventional treatment methods. Research in this area focuses on the effectiveness of AOPs in breaking down recalcitrant compounds, offering insights into potential environmental remediation techniques. Such studies are crucial for developing cleaner and more efficient methods to handle pollutants in water and soil (Bhat & Gogate, 2021).

Mechanism of Action

properties

IUPAC Name

2-methoxy-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-15-10(7-16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,10,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYOKIOAFOIIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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